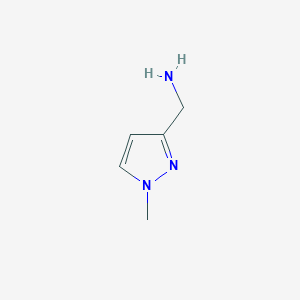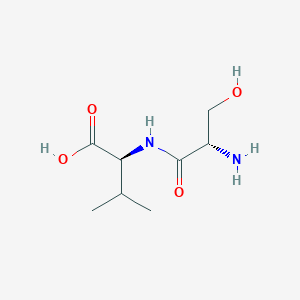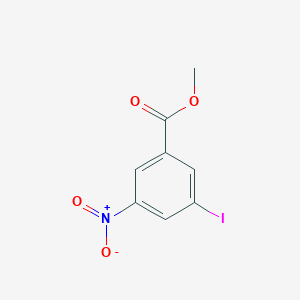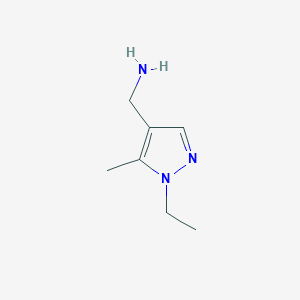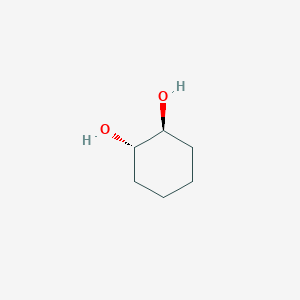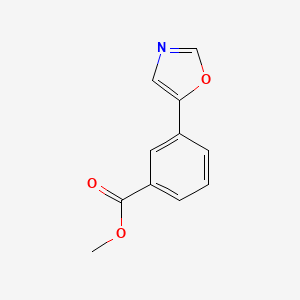
Methyl 3-(1,3-oxazol-5-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(1,3-oxazol-5-yl)benzoate is a chemical compound with the CAS Number: 850375-14-3 . Its IUPAC name is methyl 3-(1,3-oxazol-5-yl)benzoate . The molecular weight of this compound is 203.2 .
Molecular Structure Analysis
The InChI code for Methyl 3-(1,3-oxazol-5-yl)benzoate is 1S/C11H9NO3/c1-14-11(13)9-4-2-3-8(5-9)10-6-12-7-15-10/h2-7H,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
Methyl 3-(1,3-oxazol-5-yl)benzoate is a solid powder at room temperature . It has a boiling point of 102-105°C . The predicted density of this compound is 1.2 g/cm^3 .Aplicaciones Científicas De Investigación
Medicine: Anticancer Research
“Methyl 3-(1,3-oxazol-5-yl)benzoate” has shown promise in anticancer research. Studies have indicated that oxazole derivatives can inhibit the growth of various cancer cell lines . This compound’s potential cytostatic activity could be pivotal in developing new therapeutic agents for treating cancers such as glioma, ovarian, prostate, and melanoma.
Agriculture: Pesticide Development
In agriculture, this compound could be utilized in the synthesis of novel pesticides. The oxazole moiety is often found in compounds with significant biological activities, which includes pest control . Research in this area could lead to more effective and environmentally friendly agricultural chemicals.
Material Science: Polymer Synthesis
Oxazole derivatives like “Methyl 3-(1,3-oxazol-5-yl)benzoate” are valuable in material science for creating polymers with specific properties. These compounds can be used as monomers in polymer chains, potentially leading to materials with unique thermal and mechanical properties suitable for industrial applications .
Environmental Science: Pollution Remediation
This compound’s chemical structure suggests it could be useful in environmental science, particularly in pollution remediation processes. Its potential to interact with various pollutants could be harnessed to develop more efficient methods for cleaning up environmental contaminants .
Biochemistry: Proteomics
In biochemistry, “Methyl 3-(1,3-oxazol-5-yl)benzoate” is used in proteomics research. It can serve as a specialty reagent in the study of protein structures and functions, aiding in the understanding of complex biological processes and the development of biomarkers for diseases .
Pharmacology: Drug Design
The pharmacological applications of this compound are significant, particularly in drug design. Its structure can be a key component in the synthesis of molecules with potential therapeutic effects. Research in this field could lead to the discovery of new drugs with improved efficacy and reduced side effects .
Safety and Hazards
The safety information for Methyl 3-(1,3-oxazol-5-yl)benzoate includes several hazard statements: H302+H312+H332;H319;H335 . This indicates that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause eye irritation and may cause respiratory irritation . The precautionary statements include P261;P271;P280, which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, using this product only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
methyl 3-(1,3-oxazol-5-yl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-14-11(13)9-4-2-3-8(5-9)10-6-12-7-15-10/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKAJBRBOVEEGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CN=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427811 |
Source


|
| Record name | methyl 3-(1,3-oxazol-5-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(1,3-oxazol-5-yl)benzoate | |
CAS RN |
850375-14-3 |
Source


|
| Record name | methyl 3-(1,3-oxazol-5-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


